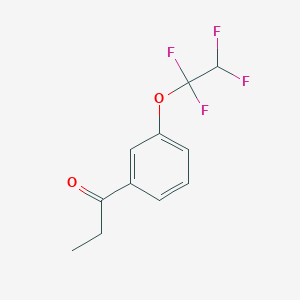

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone

Description

Properties

IUPAC Name |

1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-2-9(16)7-4-3-5-8(6-7)17-11(14,15)10(12)13/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDQFJXTJKDJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701022775 | |

| Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443342-53-7 | |

| Record name | 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701022775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone typically involves the reaction of 3’-hydroxypropiophenone with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{3’-Hydroxypropiophenone} + \text{1,1,2,2-Tetrafluoroethanol} \xrightarrow{\text{Catalyst}} \text{3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone} ]

Industrial Production Methods

In an industrial setting, the production of 3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone serves as a valuable building block in organic synthesis. Its unique properties allow for the creation of more complex molecules through various chemical reactions such as:

- Nucleophilic Substitution : The fluorinated moiety can participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives.

- Oxidation and Reduction Reactions : The ketone functional group can be oxidized to carboxylic acids or reduced to alcohols, facilitating further synthetic transformations.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. Its fluorinated structure can influence the binding affinity and selectivity towards biological targets:

- Enzyme Inhibition Studies : Research has indicated that compounds with fluorinated groups often exhibit enhanced potency as enzyme inhibitors due to improved interactions with active sites .

- Drug Development : The compound's pharmacokinetic properties make it suitable for developing therapeutics targeting metabolic disorders, particularly those involving G protein-coupled receptors (GPCRs) like GPR119, which is linked to diabetes management .

Pharmaceuticals

The incorporation of this compound into drug formulations can enhance bioavailability and solubility. Its use in developing novel therapeutic agents is particularly relevant in treating conditions such as diabetes and obesity due to its modulatory effects on metabolic pathways .

Specialty Chemicals

The compound is also being explored for applications in producing specialty chemicals that require specific reactivity profiles. Its ability to undergo various transformations makes it a versatile intermediate in chemical manufacturing processes.

Case Studies

Mechanism of Action

The mechanism of action of 3’-(1,1,2,2-Tetrafluoroethoxy)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hexaflumuron (1-[3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)phenyl]-3-(2,6-difluorobenzoyl)urea)

Molecular Formula : C₁₆H₈Cl₂F₆N₂O₃ (CAS 86479-06-3)

Key Features :

- Contains a tetrafluoroethoxy-substituted phenyl ring and a difluorobenzoyl urea moiety.

- Application : Insect growth regulator targeting chitin synthesis in pests .

Comparison : - Unlike 3'-(1,1,2,2-Tetrafluoroethoxy)propiophenone, hexaflumuron includes urea and benzoyl groups, broadening its pesticidal activity.

- Both share the tetrafluoroethoxy group, but hexaflumuron’s dichloro and difluoro substituents enhance its binding affinity to insect receptors .

Tetraconazole (1-[2-(2,4-Dichlorophenyl)-3-(1,1,2,2-Tetrafluoroethoxy)propyl]-1H-1,2,4-triazole)

Molecular Formula : C₁₃H₁₁Cl₂F₄N₃O (CAS 112281-77-3)

Key Features :

- Triazole fungicide with a tetrafluoroethoxy-propyl chain.

- Application : Controls fungal pathogens in crops via cytochrome P450 inhibition .

Comparison : - The tetrafluoroethoxy group in tetraconazole is part of a propyl linker, unlike the direct aromatic substitution in this compound.

- The triazole ring and dichlorophenyl group confer broad-spectrum antifungal activity, a distinct mechanism from propiophenone derivatives .

3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

Molecular Formula : C₉H₆F₄O₃ (CAS 70126-48-6)

Key Features :

- Carboxylic acid derivative with a meta-positioned tetrafluoroethoxy group.

- Application : Intermediate in pharmaceutical and agrochemical synthesis .

Comparison : - The carboxylic acid group increases polarity compared to propiophenone derivatives, limiting its use in hydrophobic applications.

- Structural isomerism (meta vs. para/ortho substitution) affects reactivity and downstream derivatization pathways .

3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline

Molecular Formula: C₈H₅Cl₂F₄NO (CAS 104147-32-2) Key Features:

- Aniline derivative with dichloro and tetrafluoroethoxy substituents.

- Application : Key intermediate in insecticide synthesis (e.g., hexaflumuron) .

Comparison : - The amino group enables coupling reactions for urea or carbamate formation, unlike the ketone functionality in propiophenone analogs.

- Chlorine atoms enhance electronegativity, influencing electronic distribution and bioactivity .

1,1,2,2-Tetrafluoroethyl-3-Methylphenyl Ether

Molecular Formula : C₉H₈F₄O (CAS 1737-10-6)

Key Features :

- Simple ether with a methyl-substituted aromatic ring.

- Application : Solvent or fluorinated intermediate in specialty chemicals .

Comparison : - Lacks the propiophenone backbone but shares the tetrafluoroethoxy group.

- The methyl group improves volatility, making it suitable for applications requiring low boiling points .

Data Table: Key Attributes of Comparable Compounds

Research Findings and Trends

- Bioactivity : Compounds with tetrafluoroethoxy groups paired with electron-withdrawing substituents (e.g., Cl, F) exhibit enhanced pesticidal/fungicidal activity due to improved target site binding .

- Synthetic Utility: Carboxylic acid and aniline derivatives serve as versatile intermediates for further functionalization, whereas propiophenone analogs are less commonly reported .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.